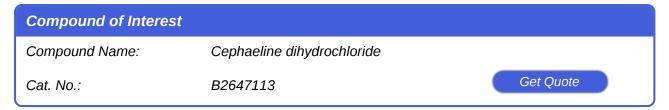


Application Notes and Protocols for Cephaeline Dihydrochloride in Cell Culture

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Cephaeline is a natural alkaloid found in the roots of Cephaelis ipecacuanha and is chemically related to emetine[1][2]. It has garnered significant interest in the scientific community for its diverse biological activities. Research has demonstrated its potential as a potent antiviral agent against viruses such as Zika, Ebola, and SARS-CoV-2[1][3][4]. Furthermore, cephaeline exhibits anti-cancer properties, including the induction of ferroptosis in lung cancer cells and the inhibition of mucoepidermoid carcinoma cancer stem cells[1][5][6]. These application notes provide detailed protocols for the preparation of **cephaeline dihydrochloride** solutions for use in cell culture experiments.

Data Presentation Chemical and Physical Properties

The following table summarizes the key properties of cephaeline and its commonly used salt form, **cephaeline dihydrochloride**. The dihydrochloride form is typically used for aqueous solutions in cell culture due to its enhanced solubility in water[7].



Property	Cephaeline (Base)	Cephaeline Dihydrochloride Heptahydrate
Molecular Formula	C28H38N2O4[3][7]	C28H40Cl2N2O4·7H2O[7]
Molecular Weight	466.61 g/mol [3][7]	665.64 g/mol [7]
Appearance	White silky crystals[2]	White to slightly yellow crystalline powder[8]
Aqueous Solubility	Practically insoluble[7]	Soluble[7]
Other Solubilities	Freely soluble in dilute acids, methanol, ethanol, chloroform; slightly soluble in acetonitrile[3] [7].	Less soluble in alcohol and acetone[7].
Storage (Solid Form)	Store at -20°C. Stable for ≥ 4 years[3].	Store at -20°C, protected from light and moisture[8].

Biological Activity: In Vitro Concentrations

The effective concentration of cephaeline varies significantly depending on the cell line, virus, and experimental endpoint. The following table provides a summary of reported half-maximal inhibitory concentrations (IC₅₀) or half-maximal effective concentrations (EC₅₀) to guide doseresponse studies.



Application	Cell Line / Target	Reported IC50 / EC50 Value
Antiviral	Zika Virus (in SNB-19 cells)	3.11 nM[3]
Zika Virus (in HEK293 cells)	26.4 nM[3]	
Ebola Virus (in Vero E6 cells)	22.18 nM[1]	_
SARS-CoV-2	0.0123 μM (12.3 nM)[4]	_
Anti-Cancer	Lung Cancer (H460 cells)	35 nM (at 72h)[6]
Lung Cancer (A549 cells)	43 nM (at 72h)[6]	
Mucoepidermoid Carcinoma	0.02 μM to 2.08 μM (cell line dependent)[5]	_
Mechanism-Based	ZIKV RdRp Inhibition	976 nM[1]
CYP2D6 Inhibition	121 μΜ[9]	

Experimental Protocols Preparation of a 10 mM Cephaeline Dihydrochloride Stock Solution

This protocol describes the preparation of a highly concentrated, sterile stock solution that can be frozen for long-term storage and diluted to various working concentrations.

Materials:

- Cephaeline dihydrochloride heptahydrate (MW: 665.64 g/mol)
- Sterile, cell culture-grade water (e.g., Water for Injection WFI)
- Sterile 15 mL conical tube
- Analytical balance and weigh paper/boat
- Vortex mixer



- Sterile 0.22 μm syringe filter
- Sterile syringe (5-10 mL)
- Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes) for aliquoting
- Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses

Methodology:

- Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution, calculate the required mass of cephaeline dihydrochloride heptahydrate.
 - Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)
 - Mass (g) = 0.010 mol/L × 0.010 L × 665.64 g/mol = 0.06656 g
 - Mass = 66.56 mg
- Weighing: In a chemical fume hood or on a designated balance, carefully weigh 66.56 mg of cephaeline dihydrochloride powder and transfer it to the sterile 15 mL conical tube.
- Dissolution: Add approximately 8 mL of sterile, cell culture-grade water to the conical tube.
 Cap tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
- Volume Adjustment: Carefully add sterile water to the tube to bring the final volume to exactly
 10 mL. Invert the tube gently several times to ensure homogeneity.
- Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22
 µm syringe
 filter and dispense the solution into a new sterile conical tube. This step is critical to prevent
 microbial contamination of cell cultures.
- Aliquoting and Storage: Dispense the filtered stock solution into single-use aliquots (e.g., 20 μ L, 50 μ L, or 100 μ L) in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Proper aliquoting minimizes freeze-thaw cycles that can degrade the compound. The solid compound is stable for at least four years when stored at -20°C[3].



Preparation of a 100 nM Working Solution

This protocol describes the dilution of the 10 mM stock solution into cell culture medium for treating cells.

Materials:

- 10 mM Cephaeline Dihydrochloride Stock Solution (from Protocol 1)
- Sterile, pre-warmed complete cell culture medium
- Sterile conical tube (e.g., 15 mL)
- Calibrated micropipettes and sterile tips

Methodology:

- Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution on ice. Once thawed, briefly centrifuge it to collect the contents at the bottom of the tube.
- Calculate Dilution: Use the $C_1V_1 = C_2V_2$ formula to determine the volume of stock solution needed. To prepare 10 mL of a 100 nM working solution:
 - C1 (Stock Concentration) = 10 mM = 10,000,000 nM
 - V1 (Volume of Stock) = ?
 - C₂ (Final Concentration) = 100 nM
 - ∘ V₂ (Final Volume) = 10 mL
 - \circ V₁ = (C₂ × V₂) / C₁ = (100 nM × 10 mL) / 10,000,000 nM = 0.0001 mL = 0.1 μ L
- Serial Dilution (Recommended): Pipetting a volume as small as 0.1 μ L is inaccurate. Therefore, a serial dilution is strongly recommended.
 - \circ Step A (Intermediate Dilution): Prepare a 10 μ M intermediate solution. Add 2 μ L of the 10 mM stock solution to 1998 μ L of sterile cell culture medium. This creates a 1:500 dilution,



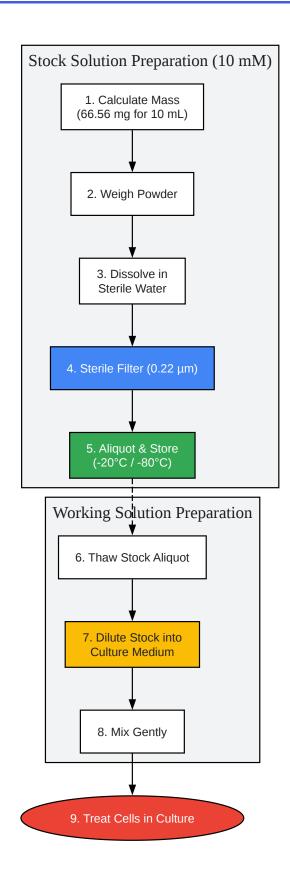
resulting in a 20 μ M solution. A simpler 1:1000 dilution can be made by adding 1 μ L of stock to 999 μ L of medium to make a 10 μ M solution.

- \circ Step B (Final Working Solution): Now, use the 10 μ M intermediate solution to prepare the final 100 nM working solution. To make 10 mL:
 - $C_1 = 10 \mu M = 10,000 nM$
 - $V_1 = (100 \text{ nM} \times 10 \text{ mL}) / 10,000 \text{ nM} = 100 \text{ }\mu\text{L}$
- \circ Add 100 μ L of the 10 μ M intermediate solution to 9.9 mL of pre-warmed complete cell culture medium.
- Application: Mix the final working solution gently by pipetting or inverting. Remove the old medium from your cells and replace it with the cephaeline-containing medium. Always include a vehicle control (medium with the same final concentration of the solvent, in this case, a negligible amount of water) in your experimental design.

Visualizations Experimental Workflow

The following diagram illustrates the standard workflow for preparing **cephaeline dihydrochloride** solutions for cell culture experiments.





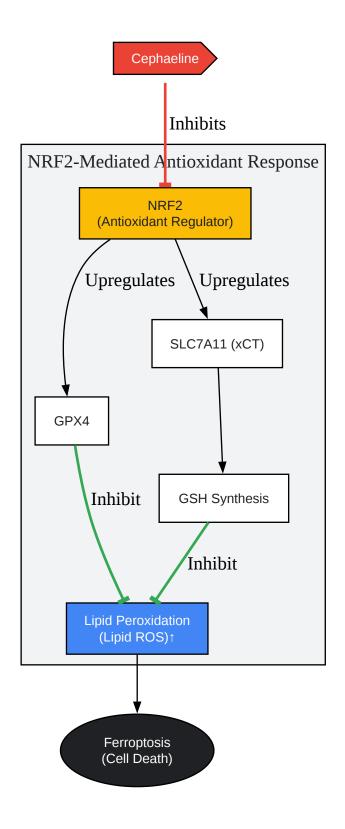
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Caption: Workflow for **cephaeline dihydrochloride** solution preparation.



Signaling Pathway

Cephaeline has been shown to induce ferroptosis, a form of regulated cell death, in lung cancer cells by targeting the NRF2 pathway[1][6]. This diagram illustrates the proposed mechanism of action.





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Caption: Cephaeline induces ferroptosis by inhibiting the NRF2 pathway.

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